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molecular formula C17H10O B145504 Benzanthrone CAS No. 82-05-3

Benzanthrone

Cat. No. B145504
M. Wt: 230.26 g/mol
InChI Key: HUKPVYBUJRAUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04083725

Procedure details

A 2 g amount of 3-aminobenzanthrone was dissolved in a mixture of 60 g of ice, 60 g of water and 15 ml of conc-sulfuric acid to obtain a solution. A solution of 2g of NaNO2 in 10 ml of water was gradually added to the solution. The mixture was stirred to react the components in order to obtain a diazonium salt of benzanthrone. The diazonium salt was gradually added to a solution of 5 g of KI in 10 ml of water and a small amount of copper powder was added to the solution. The mixture was heated to 80° C and reacted at 80° C for 1 hour and further at about 110° C for 1 hour. The resulting solid was extracted with hot benzene and treated with activated carbon and recrystallized from benzene whereby 3-iodobenzanthrone was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
[Compound]
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11]([C:12](=[O:19])[C:13]4[C:18]=2[C:17]=1[CH:16]=[CH:15][CH:14]=4)=[CH:10][CH:9]=[CH:8][CH:7]=3.S(=O)(=O)(O)O.N([O-])=O.[Na+]>O>[CH:4]1[C:5]2=[C:18]3[C:13]([C:12]([C:11]4[C:6]2=[CH:7][CH:8]=[CH:9][CH:10]=4)=[O:19])=[CH:14][CH:15]=[CH:16][C:17]3=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=2C3=CC=CC=C3C(C3=CC=CC1C23)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
60 g
Type
solvent
Smiles
Name
Quantity
60 g
Type
solvent
Smiles
O
Step Two
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
to react the components in order

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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